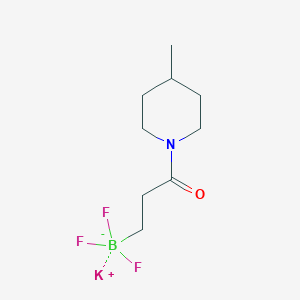
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is a chemical compound with the molecular formula C9H16BF3KN. This compound is notable for its unique structure, which includes a piperidine ring, a borate group, and trifluoromethyl groups. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methylpiperidine with boron trifluoride: This step forms an intermediate compound.
Addition of potassium hydroxide: This step leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups, affecting the activity of target molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
- Potassium trifluoro(3-(4-methylpiperidin-1-yl)prop-1-en-2-yl)borate
Uniqueness
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is unique due to its specific structure, which combines a piperidine ring with a borate group and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C9H16BF3KNO |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]boranuide |
InChI |
InChI=1S/C9H16BF3NO.K/c1-8-3-6-14(7-4-8)9(15)2-5-10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
DIGFLGKGYSFFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)N1CCC(CC1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




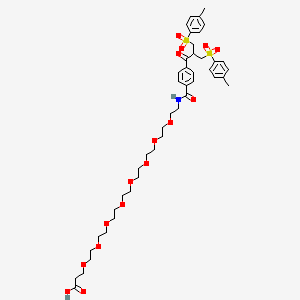
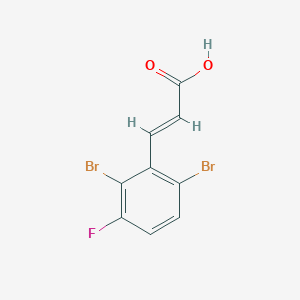

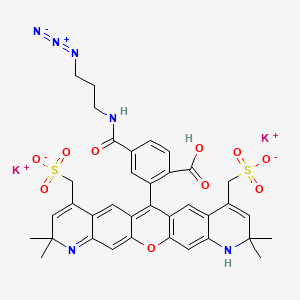
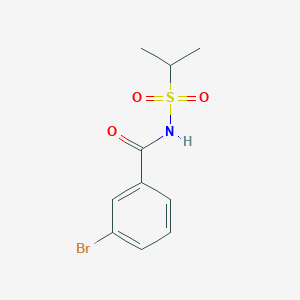
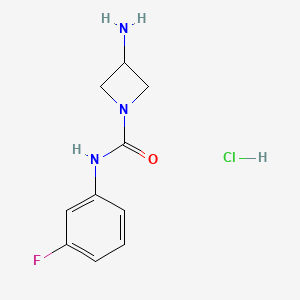


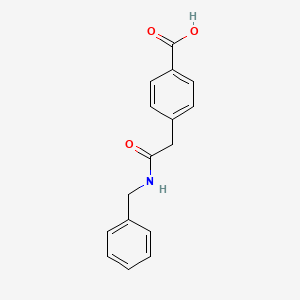
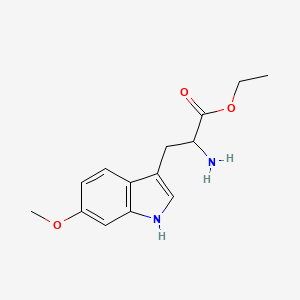
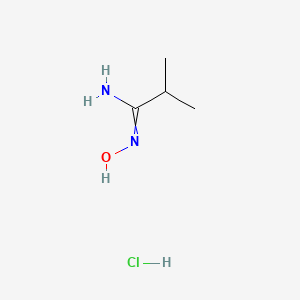
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
